molecular formula C19H22ClN5O2 B3009202 9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923480-71-1

9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B3009202
CAS No.: 923480-71-1
M. Wt: 387.87
InChI Key: ILMPNUPRTBFTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22ClN5O2 and its molecular weight is 387.87. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Disease Research

Research has identified compounds structurally similar to 9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione as potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds interact with adenosine receptors and inhibit monoamine oxidases (MAO), suggesting their role in managing symptoms and potentially altering disease progression (Koch et al., 2013).

Adenosine Receptor Interaction

Studies have also explored the affinity of similar purinedione derivatives for adenosine receptors (ARs). These compounds, including pyrimido- and pyrazinoxanthines, show varying affinities for human and rat AR subtypes, indicating their potential in modulating adenosine receptor-mediated physiological processes (Szymańska et al., 2016).

Multi-Target Directed Ligands

Further research into annelated xanthine scaffold derivatives, closely related to the compound , has shown their efficacy as multi-target directed ligands. These compounds combine antagonistic activity on A2A adenosine receptors with inhibition of MAO-B, making them promising candidates for treating neurodegenerative diseases (Załuski et al., 2019).

Water-Soluble Tricyclic Xanthine Derivatives

Research into water-soluble tricyclic xanthine derivatives, which include structures similar to the compound , has identified potent dual-target-directed A1/A2A adenosine receptor antagonists. These compounds are being investigated for their potential in treating neurodegenerative diseases (Brunschweiger et al., 2014).

Serotonin Receptor Interaction

Certain pyrimido[2,1-f]purine-2,4-dione derivatives have been found to exhibit high affinity for serotonin (5-HT) receptors, particularly 5-HT1A receptors. These compounds, which include structural analogs of the compound , have potential applications in treating mood disorders (Jurczyk et al., 2004).

Adenosine A3 Receptor Antagonism

Some derivatives, similar to this compound, have been synthesized and evaluated as potent and selective A3 adenosine receptor antagonists. This finding has implications for the development of targeted therapies in various physiological and pathological conditions (Baraldi et al., 2005).

Properties

IUPAC Name

9-(3-chloro-4-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-4-8-25-17(26)15-16(22(3)19(25)27)21-18-23(9-5-10-24(15)18)13-7-6-12(2)14(20)11-13/h6-7,11H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMPNUPRTBFTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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